molecular formula C23H40N6O7S2 B12356602 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid

Cat. No.: B12356602
M. Wt: 576.7 g/mol
InChI Key: NIZWUSWLGFTBAA-UHFFFAOYSA-N
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Description

The compound 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid is a complex organic molecule. . This compound is often used as a reference standard in pharmaceutical research and quality control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid involves multiple steps. The key steps include:

    Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonylphenyl group: This step involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the ethoxy and methylpiperazinyl groups: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or continuous flow reactors: To ensure consistent reaction conditions.

    Purification steps: Such as crystallization, filtration, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to thiol derivatives.

    Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines and alcohols for substitution reactions.

Major Products

    Oxidation products: Aldehydes or carboxylic acids.

    Reduction products: Thiol derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has several scientific research applications:

    Pharmaceutical research: Used as a reference standard for quality control and method validation in the production of sildenafil.

    Biological studies: Investigated for its potential effects on various biological pathways.

    Medicinal chemistry: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industrial applications: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid involves its interaction with specific molecular targets:

    Phosphodiesterase inhibition: Similar to sildenafil, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic guanosine monophosphate.

    Pathways involved: This inhibition affects various signaling pathways, particularly those involved in smooth muscle relaxation and vasodilation.

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: The parent compound, known for its use in treating erectile dysfunction.

    Vardenafil: Another phosphodiesterase inhibitor with similar structure and function.

    Tadalafil: A longer-acting phosphodiesterase inhibitor.

Uniqueness

    Structural differences: The presence of the ethoxy and methylpiperazinyl groups distinguishes it from sildenafil and other similar compounds.

    Pharmacokinetic properties: These structural differences may result in variations in absorption, distribution, metabolism, and excretion.

Properties

Molecular Formula

C23H40N6O7S2

Molecular Weight

576.7 g/mol

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid

InChI

InChI=1S/C22H36N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14,17,19-21,23,25H,5-7,10-13H2,1-4H3,(H,24,29);1H3,(H,2,3,4)

InChI Key

NIZWUSWLGFTBAA-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2C(C(=O)NC(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)N(N1)C.CS(=O)(=O)O

Origin of Product

United States

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